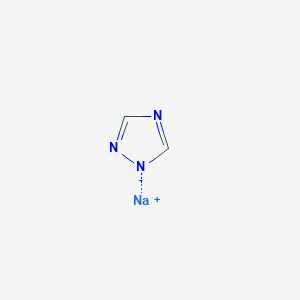

1H-1,2,4-Triazole, sodium salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-1,2,4-Triazole, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C2H3N3Na and its molecular weight is 92.06 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Mode of Action

It’s known that triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Biochemical Pathways

Triazole derivatives have been reported to have potential anticancer activity, suggesting they may interact with pathways involved in cell proliferation and survival .

Pharmacokinetics

The presence of nitrogen atoms in the triazole ring can potentially improve the pharmacokinetic properties of the compound .

Result of Action

Some triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .

生物活性

1H-1,2,4-Triazole, sodium salt is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on antifungal, antibacterial, anti-inflammatory, and antiparasitic effects. The compound's structure-activity relationship (SAR) will also be discussed to highlight the significance of various substituents on its biological efficacy.

Antifungal Activity

The 1,2,4-triazole core is a critical component in many antifungal agents. Research indicates that derivatives of 1H-1,2,4-triazole exhibit broad-spectrum antifungal activity. A review highlighted that these compounds can inhibit the growth of various fungal strains by disrupting ergosterol biosynthesis, a vital component of fungal cell membranes .

Table 1: Antifungal Activity of 1H-1,2,4-Triazole Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Candida albicans | 0.5 µg/mL |

| Compound B | Aspergillus fumigatus | 1.0 µg/mL |

| Compound C | Cryptococcus neoformans | 0.25 µg/mL |

Antibacterial Activity

1H-1,2,4-Triazole derivatives have shown significant antibacterial properties against both Gram-positive and Gram-negative bacteria. A study demonstrated that certain triazole compounds possess higher antibacterial potency than traditional antibiotics such as ciprofloxacin . The mechanism often involves inhibition of DNA gyrase and other bacterial enzymes.

Table 2: Antibacterial Activity of Selected Triazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound D | Staphylococcus aureus (MRSA) | 0.25 |

| Compound E | Escherichia coli | 0.5 |

| Compound F | Pseudomonas aeruginosa | 1.0 |

Anti-inflammatory Activity

Recent studies have indicated that 1H-1,2,4-triazole derivatives can modulate inflammatory responses. Compounds synthesized with propanoic acid moieties exhibited reduced toxicity while effectively inhibiting the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Table 3: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound G | 75% | 50% |

| Compound H | 80% | 65% |

Antiparasitic Activity

The antiparasitic potential of 1H-1,2,4-triazole derivatives has been particularly noted in the treatment of Chagas disease caused by Trypanosoma cruzi. A study reported that several nitro-triazole compounds demonstrated significant activity against the amastigote form of the parasite with IC50 values below 1 µM . The selectivity index for these compounds was notably high, indicating low toxicity to host cells.

Table 4: Antiparasitic Activity of Nitro-Triazole Compounds

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Nitro-Triazole A | <0.5 | >200 |

| Nitro-Triazole B | <0.8 | >150 |

Case Study 1: Antifungal Efficacy

A recent clinical trial evaluated the efficacy of a new triazole derivative against Candida auris, a multidrug-resistant fungus. The compound demonstrated a significant reduction in fungal load in treated patients compared to controls.

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that specific triazole derivatives could inhibit cytokine release more effectively than traditional NSAIDs like ibuprofen. This suggests potential for development as novel anti-inflammatory agents.

科学研究应用

Chemical Identity and Properties

- Chemical Name : Sodium 1,2,4-triazol-1-ide

- CAS Number : 41253-21-8

- Molecular Formula : C₂H₃N₃.Na

- Physical State : Solid, powder

- Color : White to light yellow

- Odor : Odorless

- Density : 1.649 g/cm³ at 20°C

- Melting Point : 311.5°C

Applications in Agrochemicals

1H-1,2,4-Triazole, sodium salt is primarily used as an intermediate in the synthesis of active ingredients in agrochemicals. Its derivatives have been studied for their fungicidal properties and effectiveness against various plant pathogens.

Key Findings:

- Fungicides : Compounds derived from 1H-1,2,4-triazole have shown efficacy against fungal diseases in crops, enhancing agricultural productivity.

- Pesticides : Research indicates that triazole derivatives can be formulated into pesticides with improved selectivity and reduced toxicity to non-target organisms .

Pharmaceutical Applications

The pharmaceutical industry utilizes this compound for the development of various therapeutic agents.

Case Studies:

- Antichagasic Activity : A study demonstrated that novel triazole-based compounds exhibited significant antichagasic activity against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds were effective at low doses with minimal toxicity to host cells .

- Antimicrobial Properties : Triazole derivatives have been synthesized that display broad-spectrum antimicrobial activity. These compounds were evaluated for their potential as new antibiotics .

Safety and Environmental Impact

While 1H-1,2,4-triazole sodium salt has beneficial applications, it is essential to consider its safety profile:

常见问题

Q. Basic: What are the standard synthetic routes for preparing 1H-1,2,4-triazole, sodium salt?

Methodological Answer:

The sodium salt is typically synthesized via deprotonation of 1H-1,2,4-triazole using sodium hydroxide or sodium methoxide. For example:

- Step 1: React 1H-1,2,4-triazole with benzyl chloride in the presence of K2CO3 in acetone at room temperature to introduce substituents at position 1 .

- Step 2: Deprotonation with NaOH in aqueous or alcoholic media yields the sodium salt. Confirmation of purity requires elemental analysis and IR spectroscopy to verify the absence of unreacted triazole or byproducts .

Q. Basic: How is the structure and purity of this compound validated experimentally?

Methodological Answer:

- Elemental Analysis: Quantifies C, H, and N content to confirm stoichiometry (e.g., C2H2N3Na) .

- IR Spectroscopy: Identifies characteristic N–H stretching (absent in the sodium salt) and triazole ring vibrations (e.g., 1500–1600 cm−1) .

- Chromatography (TLC/HPLC): Monitors reaction progress and ensures no residual starting material or intermediates .

Q. Basic: What are the key pharmacological properties of 1H-1,2,4-triazole derivatives, including the sodium salt?

Methodological Answer:

1H-1,2,4-Triazole derivatives exhibit broad bioactivity:

- Antifungal Activity: Substituent position (N1 vs. N4) and electron-withdrawing groups (e.g., phenacyl) enhance efficacy. For example, phenacyl-substituted triazolium salts show improved inhibition against Candida spp. .

- Antimicrobial Mechanisms: Triazole rings chelate metal ions in microbial enzymes (e.g., lanosterol 14α-demethylase in fungi) .

- Toxicity Screening: Structure-activity relationships (SAR) are assessed via in vitro assays (MIC values) and in vivo models (e.g., murine candidiasis) .

Q. Advanced: How does regioselectivity in alkylation impact the synthesis of 1H-1,2,4-triazole derivatives?

Methodological Answer:

Regioselectivity depends on reaction conditions:

- N1-Alkylation: Dominates under basic conditions (e.g., NaOEt in ethanol). For instance, ethyl chloroacetate selectively alkylates N1 in sodium methoxide .

- N4-Alkylation: Occurs in polar aprotic solvents (e.g., DMF) with phase-transfer catalysts (e.g., n-Bu4NBr) .

- Resolution: Use 1H NMR to distinguish N1 vs. N4 substitution (e.g., chemical shifts of triazole protons at δ 7.5–8.5 ppm) .

Q. Advanced: How can researchers optimize the antifungal activity of sodium triazolide derivatives?

Methodological Answer:

- Substituent Design: Introduce lipophilic groups (e.g., benzyl, 2,4-dichlorophenacyl) to enhance membrane permeability. Phenacyl derivatives show higher logP values and improved Candida inhibition .

- Salt Formation: Pairing with organic cations (e.g., imidazolium) improves solubility and bioavailability. For example, bis-triazolium salts exhibit synergistic antifungal effects .

- In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to fungal cytochrome P450 targets .

Q. Advanced: How should researchers address contradictions in thermochemical data for 1H-1,2,4-triazole derivatives?

Methodological Answer:

Discrepancies in thermodynamic values (e.g., ΔfH°solid = 108.7 vs. 113.1 kJ/mol) arise from experimental methods:

- Calorimetry: Compare bomb calorimetry (solid-phase) vs. solution-phase data. Ensure purity (>99%) via HPLC before measurement .

- Computational Validation: Use DFT (e.g., B3LYP/6-31G*) to calculate enthalpy of formation and cross-validate experimental results .

- Error Reporting: Always cite measurement uncertainty (e.g., ±0.4 kJ/mol) and methodology (e.g., Ccb for combustion calorimetry) .

Q. Advanced: What green chemistry approaches are viable for synthesizing 1,2,4-triazole derivatives?

Methodological Answer:

- Mechanochemistry: Grind 1H-1,2,4-triazole with alkyl halides in a ball mill (solvent-free), achieving >90% yield .

- Ultrasound-Assisted Synthesis: Accelerate cycloaddition reactions (e.g., with azides) in aqueous media, reducing reaction time from hours to minutes .

- Catalytic Recycling: Recover Cu catalysts (e.g., CuSO4-sodium ascorbate) via filtration or aqueous biphasic systems .

Q. Advanced: How can sodium triazolide be functionalized for targeted drug delivery?

Methodological Answer:

- Click Chemistry: React with propargylated moieties (e.g., alkynes) via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole-linked conjugates .

- Schiff Base Formation: Condense with aldehydes (e.g., benzaldehyde) to create pH-sensitive prodrugs .

- Encapsulation: Use liposomes or PLGA nanoparticles to improve stability and control release kinetics in physiological environments .

属性

CAS 编号 |

41253-21-8 |

|---|---|

分子式 |

C2H3N3Na |

分子量 |

92.06 g/mol |

IUPAC 名称 |

sodium;2,4-diaza-1-azanidacyclopenta-2,4-diene |

InChI |

InChI=1S/C2H3N3.Na/c1-3-2-5-4-1;/h1-2H,(H,3,4,5); |

InChI 键 |

MDUSUFIKBUMDTJ-UHFFFAOYSA-N |

SMILES |

C1=NC=N[N-]1.[Na+] |

手性 SMILES |

C1=NN=C[N-]1.[Na+] |

规范 SMILES |

C1=NC=NN1.[Na] |

Key on ui other cas no. |

41253-21-8 43177-42-0 |

物理描述 |

DryPowde |

Pictograms |

Corrosive; Irritant; Health Hazard |

同义词 |

1H-1,2,4-Triazole Sodium Salt; Sodium 1,2,4-triazole-4-ide; Sodium 1H-1,2,4-Triazolate; Sodium 1H-1,2,4-Triazolide; Triazole Sodium Salt |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。